7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves the reaction of salicylaldehyde with malononitrile and 4-hydroxypyridine-2(1H)-one under basic conditions. The reaction proceeds through a multi-component reaction mechanism, leading to the formation of the desired chromeno-pyridine derivative .
Industrial Production Methods
Industrial production of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and controlled reaction parameters to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromeno-pyridine derivatives.
Substitution: Various substituted chromeno-pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Chromeno[4,3-b]pyridin/quinolin-one derivatives
Uniqueness
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62627-20-7 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
7-methyl-2-propan-2-ylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C16H15NO2/c1-9(2)13-6-5-11-15(18)12-8-10(3)4-7-14(12)19-16(11)17-13/h4-9H,1-3H3 |
InChI Key |
OFWJXTGGGNFFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C(C)C |
Origin of Product |
United States |
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